molecular formula C19H13N3O3 B1429534 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile CAS No. 1417351-89-3

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile

Cat. No. B1429534
M. Wt: 331.3 g/mol
InChI Key: NOBISPJZYJEXQM-UHFFFAOYSA-N
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Description

“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a chemical compound . It contains a total of 38 atoms, including 13 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile”, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .


Molecular Structure Analysis

The molecular structure of “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” contains a total of 40 bonds. These include 27 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amine (aromatic), 1 nitrile (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a white to light yellow crystal powder . It has a molecular weight of 331.3 g/mol.

Scientific Research Applications

The research was conducted in the field of Chemistry , specifically focusing on Spectroscopy and Molecular Structure Analysis . The study involved the use of Density Functional Theory to study the molecular structure of the compound. The calculated wavenumbers were supported by experimental analysis of the vibrational modes of the compound .

The methods of application involved Natural Bond Orbital (NBO) analysis to study charge delocalization within the molecule. The Molecular Electrostatic Potential (MEP) map was used to show various active regions of charge distribution on the chemical structure .

The results indicated that heterointeraction arises due to the hydrogen bonding made between the C≡N of the compound and the –OH group. Thermodynamic properties such as enthalpy and entropy were also investigated .

  • Pharmaceutical Industry

    • Benzonitriles are used as intermediates in the preparation of amidino ureas having antimalarial activity . The preparation involves reacting a benzoic acid derivative with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
  • Perfumery and Solvent Industry

    • Benzonitriles are used as common solvents in the perfumery and pharmaceutical industries and for extracting fatty acids and hydrocarbons .
  • Chemical Analysis

    • Benzonitriles are used in spectroscopic characterization and molecular structure analysis . The vibrational modes of the compound can be studied using experimental data and potential energy distribution .
  • Dielectric Studies

    • Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined for benzonitriles .
  • Biological Activities

    • Molecular docking studies are performed to explore the interaction between the benzonitrile compound and Influenza endonuclease inhibitor .
  • Nucleophilic Aromatic Substitution

    • Activated aryl halides, which are structurally similar to benzonitriles, are used in nucleophilic aromatic substitution reactions . This reaction provides a means for analysis of the N-terminal amino acids in polypeptide chains .
  • Pharmaceutical Industry

    • Benzonitriles are used as intermediates in the preparation of amidino ureas having antimalarial activity . The preparation involves reacting a benzoic acid derivative with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
  • Perfumery and Solvent Industry

    • Benzonitriles are used as common solvents in the perfumery and pharmaceutical industries and for extracting fatty acids and hydrocarbons .
  • Chemical Analysis

    • Benzonitriles are used in spectroscopic characterization and molecular structure analysis . The vibrational modes of the compound can be studied using experimental data and potential energy distribution .
  • Dielectric Studies

    • Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined for benzonitriles .
  • Biological Activities

    • Molecular docking studies are performed to explore the interaction between the benzonitrile compound and Influenza endonuclease inhibitor .
  • Nucleophilic Aromatic Substitution

    • Activated aryl halides, which are structurally similar to benzonitriles, are used in nucleophilic aromatic substitution reactions . This reaction provides a means for analysis of the N-terminal amino acids in polypeptide chains .

Safety And Hazards

Chemicals similar to “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

3-nitro-4-(4-phenoxyanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBISPJZYJEXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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